2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)
Brand Name: Vulcanchem
CAS No.: 128959-33-1
VCID: VC0164878
InChI: InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6)
SMILES: CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O
Molecular Formula: C32H36N2O6S2
Molecular Weight: 608.8 g/mol

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)

CAS No.: 128959-33-1

Main Products

VCID: VC0164878

Molecular Formula: C32H36N2O6S2

Molecular Weight: 608.8 g/mol

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) - 128959-33-1

CAS No. 128959-33-1
Product Name 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)
Molecular Formula C32H36N2O6S2
Molecular Weight 608.8 g/mol
IUPAC Name 4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid
Standard InChI InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6)
Standard InChIKey FJDPJWAURFQFQL-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O
Canonical SMILES CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O
Synonyms 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)
PubChem Compound 3075842
Last Modified Nov 11 2021
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